1-Pyrimidin-2-yl-pyrrolidin-3-ol - 1261229-76-8

1-Pyrimidin-2-yl-pyrrolidin-3-ol

Catalog Number: EVT-3363657
CAS Number: 1261229-76-8
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Mitsunobu Reaction: This reaction could be employed to form the ether linkage between the pyrimidine ring and the pyrrolidine ring [].
  • Cyclization Reactions: Similar to the synthesis of pyrazolopyrimidines [] or pyrimidinothiazinoquinoxalines [], a multi-step cyclization reaction could be utilized to build the desired heterocyclic structure.
Mechanism of Action
  • Enzyme Inhibition: The compound could potentially inhibit specific enzymes, such as kinases [, , ] or phosphodiesterases [, , ], which are important targets for various diseases.
Applications
  • Drug Development: As seen with the PDE9A inhibitor PF-04447943 [] and the CHK1 inhibitor 6c [], this compound could serve as a starting point for developing novel therapeutics for various diseases, including cognitive disorders and cancer.
  • Agrochemicals: Given the success of pyrimidine-containing compounds as herbicides [], exploration of 1-pyrimidin-2-yl-pyrrolidin-3-ol and its derivatives for herbicidal activity could be promising.

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

    Compound Description: PF-04447943 is a selective and potent PDE9A inhibitor. It demonstrates excellent in vitro and in vivo pharmacokinetic properties and has advanced to clinical trials for the treatment of cognitive disorders. PF-04447943 effectively elevates central cGMP levels in both the brain and CSF of rodents [, ]. Moreover, it exhibits procognitive activity in several rodent models and promotes synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model [, ]. Clinical trials have confirmed that PF-04447943 is well-tolerated in humans and increases cGMP levels in the cerebral spinal fluid of healthy volunteers [, ].

(3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

    Compound Description: PF-00734200 acts as a dipeptidyl peptidase IV inhibitor and has progressed to phase 3 clinical trials for the treatment of type 2 diabetes [, ]. This compound exhibits rapid absorption across multiple species and primarily undergoes metabolism via hydroxylation at the 5' position of its pyrimidine ring [, ].

5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile (Compound 6c)

    Compound Description: Compound 6c functions as an oral CHK1 inhibitor, demonstrating significantly higher plasma exposure in mice compared to other compounds []. It exhibits good kinase selectivity and demonstrates substantial antiproliferative effects in MV-4-11 cells []. Furthermore, it exhibits synergistic effects when used in combination with gemcitabine in HT-29, A549, and RPMI-8226 cells [].

    Relevance: Both Compound 6c and 1-pyrimidin-2-yl-pyrrolidin-3-ol are classified as pyrimidine derivatives due to the presence of a pyrimidine ring within their chemical structures []. This shared structural element highlights their relationship in terms of chemical classification.

    Compound Description: This compound acts as a highly selective αvβ6 integrin inhibitor []. Notably, it displays remarkable affinity for the αvβ6 integrin, evident in its pKi value of 11 as determined by a radioligand binding assay []. Furthermore, it possesses a prolonged dissociation half-life of 7 hours and demonstrates exceptional solubility in saline at a pH of 7, exceeding 71 mg/mL [].

(R)-6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one (PF-00868554)

    Compound Description: PF-00868554 acts as a potent and selective inhibitor of the hepatitis C virus (HCV) polymerase []. This compound exhibits a favorable pharmacokinetic profile, making it suitable for oral administration []. PF-00868554 has progressed to phase II clinical evaluation in patients diagnosed with genotype 1 HCV [].

    Relevance: Both PF-00868554 and 1-pyrimidin-2-yl-pyrrolidin-3-ol are classified as pyrimidine derivatives due to the presence of a pyrimidine ring within their chemical structures []. This shared structural motif highlights their connection within a specific chemical class.

4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20)

    Compound Description: AZ20 is a highly potent and selective inhibitor of the ATR protein kinase []. Its inhibitory effect is evident in its IC50 value of 5 nM against ATR immunoprecipitated from HeLa nuclear extracts []. Furthermore, it demonstrates potent inhibition of ATR-mediated Chk1 phosphorylation in HT29 colorectal adenocarcinoma tumor cells with an IC50 of 50 nM [].

    Relevance: Both AZ20 and 1-pyrimidin-2-yl-pyrrolidin-3-ol fall under the category of pyrimidine derivatives []. This shared classification stems from the presence of a pyrimidine ring as a common structural element in their molecular structures.

Properties

CAS Number

1261229-76-8

Product Name

1-Pyrimidin-2-yl-pyrrolidin-3-ol

IUPAC Name

1-pyrimidin-2-ylpyrrolidin-3-ol

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C8H11N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4,7,12H,2,5-6H2

InChI Key

PAWYWIHTCUNNDP-UHFFFAOYSA-N

SMILES

C1CN(CC1O)C2=NC=CC=N2

Canonical SMILES

C1CN(CC1O)C2=NC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.